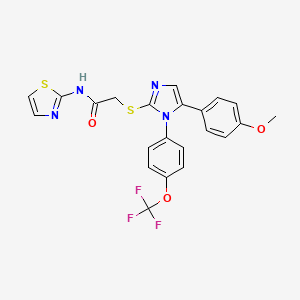

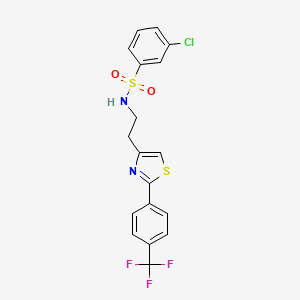

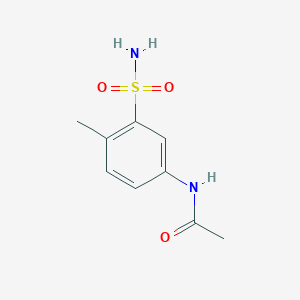

![molecular formula C18H18ClFN2O4S B2553882 3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 921903-33-5](/img/structure/B2553882.png)

3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a chemically synthesized molecule that appears to be related to a class of benzenesulfonamide derivatives. These derivatives are known for their potential biological activities, including antitumor properties. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as antitumor effects .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable sulfonyl chlorides with amines or other nitrogen-containing heterocycles. For instance, the synthesis of 2-benzylthio-4-chlorobenzenesulfonamide derivatives was achieved by reacting N-(2-benzylthio-4-chloro-5-R1-benzenesulfonyl)cyanamide potassium salts with various amines . Similarly, 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides were synthesized as potential anticancer agents . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with various functional groups that impart specific properties to the molecule. For example, the dihedral angle between the sulfonyl and benzoyl benzene rings in 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate was found to be 84.4° . This structural information is crucial for understanding the molecular interactions and potential binding modes of these compounds with biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including hydrogen bonding, which is significant for their biological activity. In the crystal structure of 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate, water molecules form hydrogen bonds with the sulfonyl and carbonyl oxygen atoms, linking the molecules into layers . These interactions are important for the solubility and stability of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chloro, fluoro, and methyl groups can affect these properties. While the specific physical and chemical properties of the compound are not detailed in the provided papers, similar compounds have been evaluated for their in vitro antitumor activity, indicating their stability under biological conditions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Compounds structurally related to 3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide have been synthesized and evaluated for their biological activities. For instance, Sławiński and Brzozowski (2006) synthesized a series of 2-benzylthio-4-chloro-5-R1-benzenesulfonamides, demonstrating significant in vitro antitumor activity against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006). Similarly, other researchers have explored the synthesis of benzenesulfonamide derivatives with potential as carbonic anhydrase inhibitors, highlighting their relevance in therapeutic applications (Sapegin et al., 2018).

Anticancer Potential

The anticancer potential of benzenesulfonamide derivatives has been a focus of research, with compounds exhibiting promising activity against various cancer cell lines. Notable studies include the synthesis of novel benzenesulfonamides with observed cytotoxic activities, crucial for further anti-tumor activity investigations (Gul et al., 2016). Additionally, the creation of mixed-ligand copper(II)-sulfonamide complexes has been investigated for their DNA binding, cleavage, genotoxicity, and anticancer activity, underscoring the potential of sulfonamide derivatives in cancer treatment (González-Álvarez et al., 2013).

Medicinal Chemistry Applications

In medicinal chemistry, the exploration of sulfonamide derivatives extends to their role as kinase inhibitors, COX-2 inhibitors, and potential treatments for various diseases. For example, Pal et al. (2003) synthesized 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety, exhibiting selective cyclooxygenase-2 inhibitory activities, suggesting their utility in developing new anti-inflammatory agents (Pal et al., 2003).

Eigenschaften

IUPAC Name |

3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClFN2O4S/c1-18(2)10-26-16-8-11(4-7-15(16)22(3)17(18)23)21-27(24,25)12-5-6-14(20)13(19)9-12/h4-9,21H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKSDQPXHUBVRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)N(C1=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

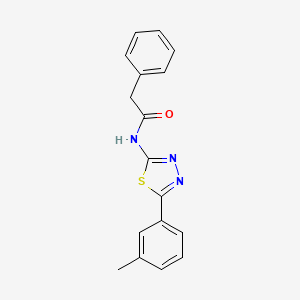

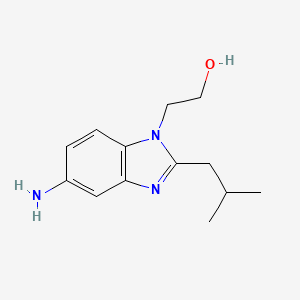

![Methyl 4-[(6-chloropyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate](/img/structure/B2553801.png)

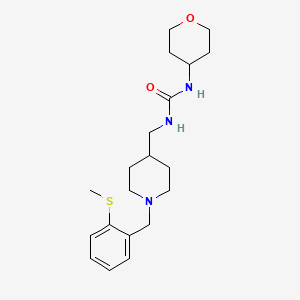

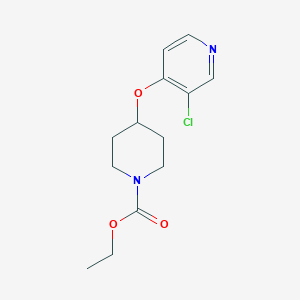

![2-((3-chlorobenzyl)thio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2553802.png)

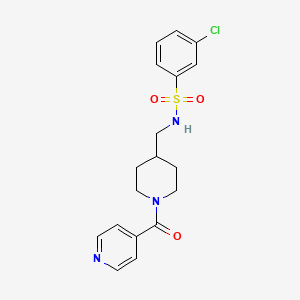

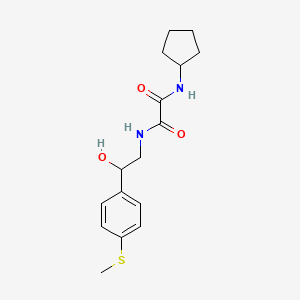

![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride](/img/structure/B2553807.png)

![N-isopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2553814.png)

![3-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2553822.png)